![molecular formula C13H19Cl2N3 B1520956 {3-[(3,5-dimetil-1H-pirazol-1-il)metil]fenil}metanamina dihidrocloruro CAS No. 1170427-09-4](/img/structure/B1520956.png)
{3-[(3,5-dimetil-1H-pirazol-1-il)metil]fenil}metanamina dihidrocloruro
Descripción general
Descripción
The compound “{3-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]phenyl}methanamine dihydrochloride” is an organic compound with a CAS Number of 1185293-07-5 . Its IUPAC name is [3-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl]-N-methylmethanamine dihydrochloride .
Synthesis Analysis
A series of Co (II), Zn (II), and Cd (II) complexes supported by 1-(3,5-dimethyl-1H-pyrazol-1-yl)-N-((3,5-dimethyl-1H-pyrazol-1-yl)methyl)-N-(furan-2-ylmethyl)methanamine (LA) and N,N-bis((3,5-dimethyl-1H-pyrazol-1-yl)methyl)-4-isopropylaniline (LB) were synthesized . The direct chelation of CoCl2·6H2O, ZnCl2, and CdBr2·4H2O by the ligands produced [LnMX2] (Ln = LA or LB; M = Zn or Co, with X = Cl; M = Cd, with X = Br) complexes in high yields .Molecular Structure Analysis
The InChI code for this compound is 1S/C13H17N3.2ClH/c1-10-7-11(2)16(15-10)13-6-4-5-12(8-13)9-14-3;;/h4-8,14H,9H2,1-3H3;2*1H . This code provides a unique identifier for the compound and can be used to generate a 3D structure.Chemical Reactions Analysis
The compound has been used in the synthesis of Co (II), Zn (II), and Cd (II) complexes . These complexes were assessed in the ring-opening polymerization of rac-lactide .Physical And Chemical Properties Analysis
The molecular weight of the compound is 288.22 . Further physical and chemical properties are not specified in the available literature.Aplicaciones Científicas De Investigación
Investigación Anticancerígena
Este compuesto, debido a su parte de pirazol, puede estar involucrado en la investigación anticancerígena. Los derivados de pirazol se han estudiado por su potencial para inhibir varias líneas celulares cancerosas . La capacidad de interactuar con diferentes objetivos biológicos hace que esta clase de compuestos sea adecuada para el diseño de nuevos fármacos anticancerígenos.
Estudios Antioxidantes
La presencia de un anillo de pirazol en la estructura del compuesto sugiere que podría exhibir propiedades antioxidantes . Los antioxidantes son cruciales para combatir el estrés oxidativo, que está implicado en numerosas enfermedades, incluidos los trastornos neurodegenerativos y el cáncer.
Desarrollo de Herbicidas
Los derivados de pirazol se han utilizado en el desarrollo de herbicidas . Su modo de acción a menudo implica la inhibición de enzimas vegetales esenciales, lo que lleva al control del crecimiento de malezas en entornos agrícolas.
Agentes Insecticidas
Las posibles propiedades insecticidas del compuesto podrían explorarse debido a la actividad de estructuras similares en la interrupción de los procesos fisiológicos normales en los insectos, actuando así como agentes eficaces de control de plagas .
Aplicaciones Anticonvulsivas
Los compuestos con un núcleo de pirazol se han investigado por sus actividades anticonvulsivas . Pueden modular las vías de neurotransmisores o los canales iónicos en el cerebro, lo que puede ayudar en el tratamiento de la epilepsia y otros trastornos convulsivos.
Investigación Antiinflamatoria y Analgésica
Los efectos antiinflamatorios y analgésicos de los derivados de pirazol los convierten en candidatos para el desarrollo de nuevos medicamentos para tratar el dolor y la inflamación . Al inhibir la síntesis de mediadores inflamatorios, pueden proporcionar alivio de los síntomas asociados con enfermedades inflamatorias.
Potencial Antiviral y Antibacteriano
La investigación sobre las aplicaciones antivirales y antibacterianas de los compuestos de pirazol está en curso . Su capacidad para interferir con los mecanismos de replicación de virus y bacterias podría conducir al desarrollo de nuevas clases de agentes antimicrobianos.
Efectos Neuroprotectores
Se están estudiando los efectos neuroprotectores de los derivados de pirazol por su potencial para proteger las células neuronales del daño . Esto podría ser significativo en el tratamiento de enfermedades neurodegenerativas como el Alzheimer y el Parkinson.
Mecanismo De Acción
Target of Action
It’s worth noting that similar compounds with a pyrazole core have been found to bind with high affinity to multiple receptors , which can be helpful in developing new useful derivatives .
Mode of Action
It’s known that similar compounds interact with their targets, leading to changes in cellular processes
Biochemical Pathways
Compounds with a similar pyrazole core have been found to possess various biological activities, affecting a range of biochemical pathways .
Pharmacokinetics
A similar compound was found to have high solubility in saline at ph 7 , which could potentially impact its bioavailability
Result of Action
Similar compounds have been found to exhibit a range of biological activities, suggesting that this compound may also have diverse effects at the molecular and cellular level .
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The main advantage of using DMPM in laboratory experiments is its versatility. It can be used as a catalyst in a variety of reactions, and it can also be used to synthesize a variety of other compounds. Additionally, it is relatively inexpensive and easy to obtain. The main limitation of using DMPM in laboratory experiments is its low solubility in water. This can make it difficult to use in certain reactions, and it can also make it difficult to purify the desired product.
Direcciones Futuras
Given the versatility of DMPM, there are many potential future directions for its use in scientific research. One potential application is its use as a catalyst in the synthesis of polymers, which could be used in a variety of applications, such as in drug delivery systems or as coatings for medical devices. Additionally, DMPM could be used as a ligand in coordination chemistry, which could lead to new methods for synthesizing complex molecules. Additionally, DMPM could be used to synthesize a variety of other compounds, such as dyes, surfactants, and pharmaceuticals. Finally, DMPM could be used to modify the properties of existing compounds, such as increasing their solubility or changing their reactivity.
Safety and Hazards
Propiedades
IUPAC Name |
[3-[(3,5-dimethylpyrazol-1-yl)methyl]phenyl]methanamine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3.2ClH/c1-10-6-11(2)16(15-10)9-13-5-3-4-12(7-13)8-14;;/h3-7H,8-9,14H2,1-2H3;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBDGUHWJFPCWSA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1CC2=CC=CC(=C2)CN)C.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19Cl2N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


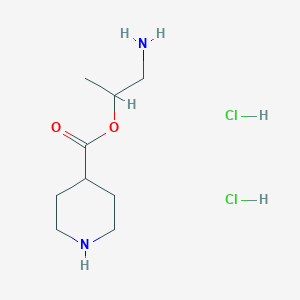

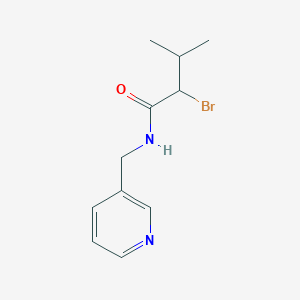
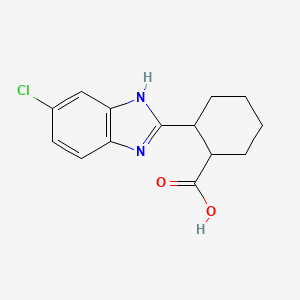

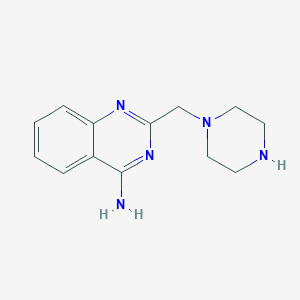
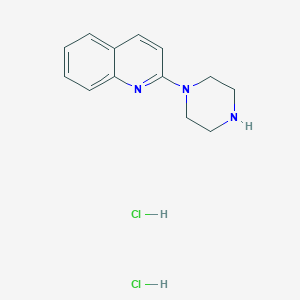

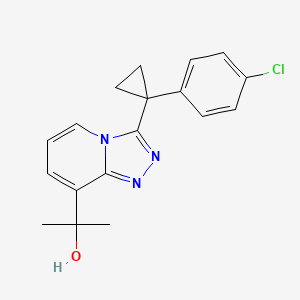
![2-[(5-amino-1H-1,2,4-triazol-1-yl)methyl]succinic acid](/img/structure/B1520888.png)

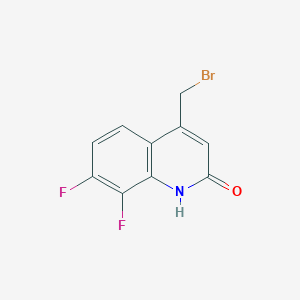
![1-[3-(Piperidin-1-ylcarbonyl)phenyl]methanamine hydrochloride](/img/structure/B1520894.png)
![N-[3-(1-aminoethyl)phenyl]methanesulfonamide hydrochloride](/img/structure/B1520896.png)
